"chemical properties of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate"
"chemical properties of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate"
An In-depth Technical Guide: The Chemical Properties and Synthetic Utility of Potassium 3-Methyl-1,2,4-Oxadiazole-5-carboxylate
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its prominence stems from its role as a versatile pharmacophore and a bioisosteric replacement for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1][3] The subject of this guide, potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate, represents a key building block within this chemical class. Its structure combines the stable oxadiazole core with a methyl group at the C3 position and an ionizable carboxylate group at the C5 position. The presence of the potassium counter-ion renders the molecule highly water-soluble, making it an attractive starting material for aqueous-phase reactions and a valuable fragment for incorporation into molecules where aqueous solubility is paramount. This guide provides a comprehensive examination of its chemical properties, synthesis, reactivity, and significance for researchers in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound dictate its behavior in both chemical and biological systems. The properties of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate are summarized below.
Caption: Chemical structure of the potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate ion pair.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | [4] |
| CAS Number | 1240605-84-8 | [4] |
| Molecular Formula | C₄H₃KN₂O₃ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Canonical SMILES | CC1=NOC(=N1)C(=O)[O-].[K+] | [4] |
| Physical State | Solid (predicted) | |
| Solubility | Expected to be high in water and polar protic solvents. The potassium salt form significantly enhances aqueous solubility compared to the parent carboxylic acid, a crucial feature for biological assays and aqueous reaction chemistry.[5] |
| Stability | The 1,2,4-oxadiazole ring is noted for its high thermal and chemical stability, which contributes to its utility as a metabolically robust scaffold.[1] However, the ring possesses a weak O-N bond and low aromaticity, making it susceptible to rearrangement or cleavage under specific harsh conditions (e.g., strong nucleophiles, reductive conditions).[5] | |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis is best approached as a three-step process starting from commercially available materials. The choice of an oxalyl derivative is critical for installing the required carboxylic acid functionality at the C5 position.
Caption: Proposed three-step synthesis of the target compound from acetamidoxime.
Experimental Protocol (Exemplary)
This protocol is a representative, self-validating procedure. Each step includes a clear objective and expected outcome, allowing a researcher to verify the progress.
Objective: To synthesize potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate in high purity.
Step 1: Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetamidoxime (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add dry pyridine (1.1 eq) to the suspension.
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Acylation: Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Causality: This slow, cold addition prevents side reactions and controls the exotherm, leading to the clean formation of the O-acyl amidoxime intermediate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
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Cyclization: Transfer the reaction mixture to a larger flask and add toluene. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The cyclodehydration reaction occurs at elevated temperatures.
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Work-up: Cool the mixture, wash with 1M HCl (aq) to remove pyridine, followed by saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Step 2: Saponification to the Potassium Salt
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Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in ethanol. Add a solution of potassium hydroxide (1.1 eq) in water.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Isolation: Remove the ethanol under reduced pressure. If the product crystallizes, it can be collected by filtration. If it remains in solution, the water can be removed by lyophilization (freeze-drying) to yield the final potassium salt as a solid.
-
Final Purification: The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the final product. The following table outlines the predicted spectral data based on the compound's structure and known values for similar heterocycles.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Rationale |
|---|---|---|
| ¹H NMR (D₂O) | δ ≈ 2.4-2.6 ppm (s, 3H) | A singlet corresponding to the three equivalent protons of the methyl group at the C3 position. |
| ¹³C NMR (D₂O) | δ ≈ 10-15 ppm (CH₃)δ ≈ 160-165 ppm (C=O)δ ≈ 168-172 ppm (C3)δ ≈ 175-180 ppm (C5) | The methyl carbon appears in the aliphatic region. The three sp² carbons of the heterocycle and carboxylate are significantly deshielded, with the C5 carbon being the most downfield due to its attachment to two heteroatoms and the carboxylate group. |
| FT-IR (KBr Pellet) | 1610-1550 cm⁻¹ (strong, sharp)1420-1300 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (medium)Absence of broad O-H stretch (~3300-2500 cm⁻¹) | Strong, characteristic asymmetric and symmetric stretches of the carboxylate (COO⁻) group. A C=N stretch from the oxadiazole ring. The absence of the broad carboxylic acid O-H band confirms salt formation. |
| Mass Spec. (ESI⁻) | m/z ≈ 127.02 [M-K]⁻ | In negative ion mode electrospray ionization, the instrument will detect the mass of the carboxylate anion after loss of the potassium counter-ion. |
Chemical Reactivity and Stability
The reactivity of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is governed by the interplay between the electron-deficient oxadiazole ring and the nucleophilic carboxylate group.
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally considered an electron-withdrawing group.[7] This property, combined with the ring strain and the weak O-N bond, makes it susceptible to specific transformations.
-
Nucleophilic Attack and Rearrangement: The C5 position is the most electrophilic carbon and is susceptible to attack by strong nucleophiles. This can initiate a ring-opening cascade followed by recyclization, a process known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[3] This reactivity pathway is a powerful tool for converting 1,2,4-oxadiazoles into different heterocyclic systems.
Caption: Conceptual workflow of the ANRORC rearrangement pathway for 1,2,4-oxadiazoles.
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Reductive Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction). This reaction opens the ring to form amidine and carbonyl-containing fragments, providing a synthetic route to other functionalized molecules.
Reactivity of the Carboxylate Group
The carboxylate is the conjugate base of a carboxylic acid and its reactivity is straightforward:
-
Protonation: Treatment with acid will readily protonate the carboxylate to form the parent 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.[8]
-
Derivatization (via the acid): The parent carboxylic acid can be activated (e.g., by conversion to an acyl chloride with SOCl₂) and subsequently reacted with alcohols or amines to form the corresponding esters or amides, demonstrating the utility of the title compound as a precursor to a library of derivatives.
Significance in Medicinal Chemistry and Drug Development
The structural features of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate make it a highly relevant building block for drug discovery professionals.
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Bioisosterism: The 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides.[3] Replacing these metabolically labile groups with the more robust oxadiazole ring can significantly improve a drug candidate's half-life and overall pharmacokinetic profile by blocking hydrolysis by common metabolic enzymes like esterases and amidases.[1]
-
Improved Physicochemical Properties: As a heterocyclic system, the oxadiazole ring can modulate a molecule's polarity, lipophilicity, and hydrogen bonding capacity.[5] The carboxylate moiety is a powerful tool for enhancing aqueous solubility and can serve as a crucial anchor point for binding to biological targets through ionic interactions (salt bridges) with basic amino acid residues such as lysine or arginine.
-
Scaffold for Biologically Active Molecules: Derivatives of 1,2,4-oxadiazoles exhibit an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][9] This makes the title compound a valuable starting point for the synthesis of new chemical entities (NCEs) aimed at a wide array of therapeutic targets.
Conclusion
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its chemical properties—a stable heterocyclic core, a solubilizing ionic group, and defined points of reactivity—make it an invaluable tool for researchers. A thorough understanding of its synthesis, characterization, and reactivity allows scientists to leverage its unique features to construct novel molecules with tailored physicochemical and biological profiles, accelerating the journey of drug discovery and development.
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